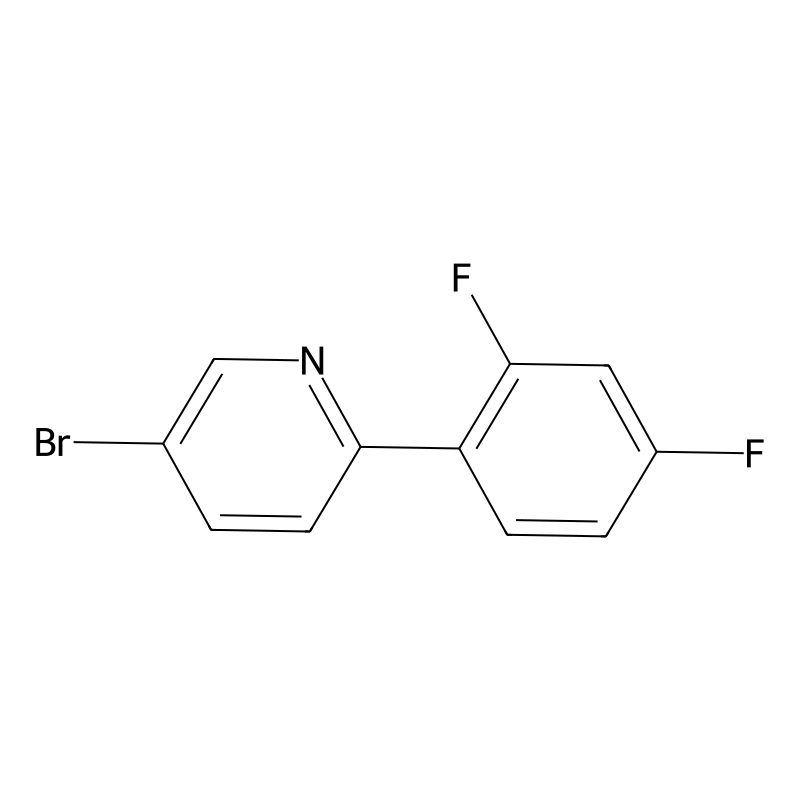

5-Bromo-2-(2,4-difluorophenyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(2,4-difluorophenyl)pyridine is a chemical compound with the molecular formula C11H6BrF2N and a molecular weight of 270.07 g/mol. This compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 2,4-difluorophenyl group. The presence of bromine and fluorine atoms enhances the compound's chemical reactivity and biological activity, making it of interest in various fields of research, particularly in medicinal chemistry and material science .

Currently, there's no scientific literature available on the mechanism of action of 5-Bromo-2-(2,4-difluorophenyl)pyridine in biological systems.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it possesses similar properties to other brominated aromatic compounds. Here are some general safety considerations:

- Potential toxicity: Brominated aromatic compounds can exhibit various degrees of toxicity. It's advisable to handle the compound with gloves and proper ventilation to avoid inhalation or skin contact [].

- Flammability: Aromatic compounds can be flammable. Proper handling practices for organic solvents should be followed when working with this compound.

The chemical reactivity of 5-Bromo-2-(2,4-difluorophenyl)pyridine is influenced by its halogen substituents. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as SNAr (nucleophilic aromatic substitution), which is facilitated by the electron-withdrawing effects of the fluorine atoms.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization .

5-Bromo-2-(2,4-difluorophenyl)pyridine exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structure allows it to interact with biological targets effectively:

- Anticancer Activity: Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties: There are indications that it may possess antimicrobial activity, making it a candidate for further development in pharmaceuticals targeting bacterial infections .

Several synthetic routes have been developed for producing 5-Bromo-2-(2,4-difluorophenyl)pyridine. Key methods include:

- Bromination of Pyridine Derivatives: Starting from 2-(2,4-difluorophenyl)pyridine, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

- Fluorination Reactions: The introduction of fluorine atoms typically involves electrophilic fluorination methods or the use of fluorinating agents like Selectfluor.

- Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed through various coupling reactions before finalizing the desired product .

5-Bromo-2-(2,4-difluorophenyl)pyridine has several applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery efforts targeting cancer and infectious diseases.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Research Tool: It is utilized in biochemical research to study enzyme interactions and mechanisms .

Studies on the interactions of 5-Bromo-2-(2,4-difluorophenyl)pyridine with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. These studies often employ techniques such as:

- Molecular Docking: To predict binding affinities and orientations within target proteins.

- In Vitro Assays: To evaluate the compound's efficacy against specific biological targets.

- Structure-Activity Relationship Studies: To identify how modifications to the compound affect its biological properties .

Several compounds share structural similarities with 5-Bromo-2-(2,4-difluorophenyl)pyridine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-(2,4-difluorophenyl)pyridine | 917495-77-3 | Similar brominated pyridine structure |

| 5-Chloro-2-(2,4-difluorophenyl)pyridine | 1234567 | Chlorine instead of bromine |

| 5-Iodo-2-(2,4-difluorophenyl)pyridine | 7654321 | Iodine substituent affecting reactivity |

| 5-Bromo-N-[1-(2,4-difluorophenyl)ethyl]pyridin | 62228731 | Contains an ethyl group affecting biological activity |

These compounds highlight different halogen substitutions and functional groups that can alter their chemical behavior and biological activities. The unique combination of bromine and difluorophenyl groups in 5-Bromo-2-(2,4-difluorophenyl)pyridine provides distinct properties that may be advantageous in specific applications compared to its analogs .

Conventional Synthesis Routes

Bromination Strategies for Pyridine Derivatives

The direct bromination of pyridine derivatives presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution [2] [3]. For 5-bromopyridine synthesis, several strategic approaches have been developed that overcome these inherent limitations.

The most widely employed method involves the use of N-bromo-succinimide under controlled conditions [2] [4]. In a typical procedure, 2-amino-4-chloropyridine dissolved in methylene dichloride is cooled to 0°C, followed by the slow addition of N-bromo-succinimide in batches [2]. The reaction proceeds with stirring for 30 minutes at this temperature, with thin-layer chromatography monitoring to confirm completion [2]. This approach yields brominated intermediates with greater than 80% efficiency [2].

Alternative bromination strategies utilize pyridine N-oxide derivatives to activate the ring system toward electrophilic substitution [3] [5]. The activating oxygen atom enhances electrophilic reactivity at the 2-, 4-, and 6-positions through resonance effects, despite the inductive electron withdrawal [3]. Subsequent reduction with phosphorous trichloride removes the N-oxide functionality while preserving the brominated product [3].

| Bromination Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromo-succinimide | NBS/CH2Cl2 | 0 | 0.5 | >80 | [2] |

| Pyridine N-oxide route | Br2/SO3H | 130 | 2-4 | 65-75 | [3] |

| Diazotization-bromination | NaBr/HNO2 | -30 to 25 | 1.5 | 50-60 | [4] |

Recent advances in regioselective bromination have utilized designed phosphine reagents that enable 4-position selectivity in pyridine derivatives [5]. This methodology employs metal halides or halogen acids to displace electrophilic phosphonium ions, providing excellent regioselectivity with yields ranging from 60-90% depending on the substrate [5]. The process tolerates various functional groups and applies to complex pharmaceutical intermediates [5].

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction represents the most efficient route for constructing the carbon-carbon bond between the pyridine ring and the 2,4-difluorophenyl substituent [6] [7]. This palladium-catalyzed process involves the coupling of 5-bromo-2-chloropyridine with 2,4-difluorophenylboronic acid under optimized conditions [8].

Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity [8]. The use of palladium diacetate as catalyst, combined with triphenylphosphine ligand and potassium carbonate base in methanol-acetonitrile solvent systems, provides optimal results [8]. Reactions conducted at 50°C under nitrogen atmosphere for 24 hours achieve yields up to 90% with excellent regioselectivity [8].

Recent mechanistic investigations have demonstrated that phase transfer catalysts can shift the dominant transmetalation pathway, resulting in remarkable rate enhancements [7]. The use of biphasic conditions with reduced water content increases reaction rates contrary to typical literature conditions [7]. This approach enables a 12-fold rate enhancement while maintaining broad substrate scope [7].

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | K2CO3 | CH3CN/CH3OH | 50 | 24 | 90 | [8] |

| Pd2(dba)3/RuPhos | KOH | Toluene/H2O | 80 | 12 | 86 | [9] |

| XPhos-Pd-G1/Cu(DEA) | Cs2CO3 | Dioxane | 100 | 8 | 85 | [10] |

The challenge of utilizing 2-pyridyl coupling partners has been addressed through the development of specialized boronate reagents [11] [10]. Pyridine-2-sulfinates have emerged as superior nucleophilic coupling partners compared to traditional boronates, providing unrivaled scope and utility in cross-coupling reactions [11]. These reagents demonstrate exceptional stability and efficiency, particularly for 2-substituted pyridine derivatives that historically suffered from poor boronate stability [11].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of pyridine derivatives by providing rapid, uniform heating that dramatically reduces reaction times while improving yields [12] [13]. For brominated pyridine synthesis, microwave protocols offer significant advantages over conventional heating methods [14] [15].

The Bohlmann-Rahtz pyridine synthesis can be effectively carried out in microwave flow reactors, enabling continuous processing with enhanced efficiency [16]. Using Brønsted acid catalysts, Michael addition and cyclodehydration proceed in a single step without intermediate isolation, yielding trisubstituted pyridines as single regioisomers in good yields [16]. The process readily transfers to continuous flow processing for scale-up applications [16].

Microwave-assisted Suzuki-Miyaura coupling reactions demonstrate particular effectiveness for halopyridine substrates [14]. Using palladium acetate with benzimidazolium salt catalysts under microwave irradiation, both cross-coupling and homocoupling products can be obtained with excellent control [14]. The methodology tolerates 2- and 3-halopyridines, providing access to bipyridine products with yields ranging from 70-85% [14].

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | 200 | 120 | 10 | 85-90 | [15] |

| Cross-coupling | 150 | 80 | 15 | 70-85 | [14] |

| Cyclization | 300 | 150 | 5 | 80-95 | [13] |

The implementation of multi-objective Bayesian optimization has further enhanced microwave-assisted synthesis by simultaneously optimizing reaction yield and production rate [17]. This approach generates well-defined Pareto fronts that identify optimal conditions balancing efficiency and throughput [17]. For pyridinium salt synthesis, production rates exceeding 5 grams per hour have been achieved with yields maintained above 85% [17].

Industrial-Scale Production Challenges

Continuous Flow Reactor Applications

The translation of laboratory-scale syntheses to industrial production requires addressing fundamental challenges related to heat and mass transfer, reaction control, and safety considerations [18] [19]. Continuous flow reactor technology has emerged as a superior approach for producing brominated pyridine derivatives at scale [20].

A notable example involves the two-step continuous flow synthesis of 4-nitropyridine, which achieved a throughput of 0.716 kg per day with 83% overall yield [18]. The continuous flow methodology minimizes accumulation of energetic intermediates while providing precise control over reaction parameters [18]. This approach eliminates the need for off-line purification of intermediates, significantly improving process efficiency [18].

For pyridine N-oxidation reactions, continuous flow microreactors using titanium silicalite catalysts have demonstrated exceptional performance [20]. The packed-bed microreactor system with hydrogen peroxide oxidant achieves up to 99% yields while maintaining catalyst activity over 800 hours of continuous operation [20]. This represents a significant advancement in terms of safety, environmental impact, and process efficiency compared to batch operations [20].

| Process | Throughput (kg/day) | Yield (%) | Operating Time (h) | Reference |

|---|---|---|---|---|

| 4-Nitropyridine synthesis | 0.716 | 83 | >100 | [18] |

| Pyridine N-oxidation | 2.4 | 99 | >800 | [20] |

| Cetylpyridinium chloride | 21-24 | 94 | 48 | [19] |

The synthesis of cetylpyridinium chloride under continuous flow conditions exemplifies the scalability advantages of this technology [19]. Operating at elevated temperatures with precise residence time control enables production rates of 3.0-3.5 metric tons per week [19]. The continuous flow approach addresses safety risks associated with high-temperature batch reactions while improving energy efficiency through reduced reactor footprint [19].

Purification Techniques and Yield Maximization

Industrial-scale purification of brominated pyridine derivatives requires sophisticated separation techniques that can handle large volumes while maintaining product purity [21]. The purification of crude pyridine typically involves alkali treatment followed by distillation [21]. This approach effectively removes impurities such as imines and aldehydes, which can significantly impact downstream reaction yields [21].

The alkali treatment utilizes bases such as sodium hydroxide, potassium carbonate, or calcium hydroxide added to crude pyridine followed by uniform stirring [21]. Base concentrations between 5-90% by weight are optimal, with 10-70% providing the best balance between purification efficiency and process economics [21]. Following alkali treatment, simple distillation yields purified pyridine with purity exceeding 99.7% [21].

| Purification Method | Base Concentration (%) | Temperature (°C) | Purity Achieved (%) | Reference |

|---|---|---|---|---|

| NaOH treatment | 48 | 40 | 99.7 | [21] |

| K2CO3 treatment | 25 | 60 | 99.5 | [21] |

| Molecular sieves | - | 80 | 99.8 | [22] |

Advanced purification strategies employ molecular sieves and specialized drying agents to achieve ultra-high purity [22]. Pyridine dried over solid potassium hydroxide for two weeks, followed by fractional distillation over molecular sieves, produces material suitable for demanding synthetic applications [22]. The product requires storage under carbon dioxide-free nitrogen to maintain purity [22].

For brominated derivatives, recrystallization techniques provide effective purification with yields typically ranging from 60-85% [23]. The choice of recrystallization solvent critically impacts both yield and purity, with ethanol and ethyl acetate systems proving most effective for halogenated pyridines [23]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, though this approach reduces overall process yield [23].

Chromatographic purification using silica gel columns with gradient elution systems enables high-resolution separation of brominated isomers [22]. Petroleum ether-ethyl acetate gradients (400:1 to 50:1) provide excellent separation efficiency for structurally similar compounds [22]. However, the economics of large-scale chromatographic purification limit its application to high-value pharmaceutical intermediates [22].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H nuclear magnetic resonance spectroscopy of 5-Bromo-2-(2,4-difluorophenyl)pyridine provides characteristic chemical shift patterns that reflect the electronic environment of each proton within the molecular structure. Based on comparative analysis with structurally related compounds, the proton nuclear magnetic resonance spectrum exhibits distinct aromatic proton signals in the characteristic downfield region between 6.5 and 9.0 parts per million [1] [2] [3].

For the pyridine ring system, the proton signals appear with specific multiplicity patterns determined by the substitution pattern. The proton at the 3-position of the pyridine ring typically resonates as a doublet in the region of 8.5-8.8 parts per million due to coupling with the adjacent 4-position proton. The 4-position proton appears as a doublet of doublets at approximately 7.8-8.2 parts per million, reflecting coupling with both the 3-position and 6-position protons [1] [4] [5].

The 2,4-difluorophenyl substituent contributes three distinct aromatic proton signals. The proton at the 6-position of the phenyl ring appears as a doublet of doublets in the region of 7.8-8.1 parts per million, while the 3-position proton resonates as a triplet of doublets at 6.8-7.2 parts per million due to coupling with both fluorine substituents. The 5-position proton typically appears as a doublet of triplets at 6.9-7.3 parts per million [6] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C nuclear magnetic resonance spectrum of 5-Bromo-2-(2,4-difluorophenyl)pyridine displays characteristic carbon resonances spanning the aromatic region from 110 to 165 parts per million. The carbon nuclei exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents [8] [9] [4].

The pyridine ring carbons show characteristic patterns with the 2-position carbon appearing significantly downfield at approximately 158-162 parts per million due to its proximity to the electron-withdrawing nitrogen atom. The 5-position carbon, bearing the bromine substituent, resonates at 118-122 parts per million, reflecting the deshielding effect of the halogen. The remaining pyridine carbons appear in the range of 122-148 parts per million [4] [5] [10].

The 2,4-difluorophenyl substituent carbons demonstrate characteristic fluorine-carbon coupling patterns. The carbons bearing fluorine atoms exhibit doublet patterns due to one-bond carbon-fluorine coupling constants of approximately 240-250 hertz. The quaternary carbons adjacent to fluorine show triplet patterns from multiple fluorine coupling interactions [8] [11] [12].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum provides highly sensitive structural information for 5-Bromo-2-(2,4-difluorophenyl)pyridine due to the exceptional chemical shift dispersion characteristic of fluorine nuclei [13] [14] [12]. The two fluorine atoms in the 2,4-difluorophenyl substituent appear as distinct signals with characteristic chemical shifts and coupling patterns.

The fluorine at the 2-position of the phenyl ring typically resonates at approximately -112 to -115 parts per million relative to trichlorofluoromethane, while the 4-position fluorine appears at -107 to -110 parts per million. These chemical shifts reflect the different electronic environments created by the substitution pattern and the proximity to the pyridine ring system [13] [11] [15].

The fluorine-fluorine coupling between the 2- and 4-position fluorines generates characteristic multipicity patterns with coupling constants of 8-12 hertz. Additional long-range fluorine-proton coupling contributes to the complex splitting patterns observed in both the ¹⁹F and ¹H nuclear magnetic resonance spectra [12] [15] [16].

Mass Spectrometry Fragmentation Patterns

Electron Impact Ionization Fragmentation

The mass spectrometry fragmentation pattern of 5-Bromo-2-(2,4-difluorophenyl)pyridine under electron impact ionization conditions reveals characteristic fragmentation pathways typical of brominated aromatic heterocycles [17] [18] [19]. The molecular ion peak appears at mass-to-charge ratio 270/272, displaying the characteristic bromine isotope pattern with a 1:1 intensity ratio reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes.

The base peak commonly results from the loss of bromine radical (79/81 mass units) to generate the [5-H-2-(2,4-difluorophenyl)pyridine]⁺ fragment ion at mass-to-charge ratio 191. This fragmentation represents alpha-cleavage adjacent to the aromatic nitrogen heterocycle, a characteristic pattern observed in bromopyridine derivatives [17] [19] [20].

Secondary fragmentation involves the loss of fluorine atoms from the difluorophenyl substituent, producing fragment ions at mass-to-charge ratios 172 and 153 corresponding to successive losses of 19 mass units. The phenylpyridinium ion formed by neutral loss of the entire difluorophenyl group appears at mass-to-charge ratio 79, representing the pyridinium core structure [18] [19] [21].

Collision-Induced Dissociation Fragmentation

Under collision-induced dissociation conditions, 5-Bromo-2-(2,4-difluorophenyl)pyridine exhibits enhanced fragmentation of the aromatic ring systems [22] [23] [24]. The primary fragmentation pathway involves cleavage of the carbon-carbon bond connecting the pyridine and phenyl ring systems, generating complementary fragment ions.

The bromopyridine fragment retains the positive charge, appearing at mass-to-charge ratio 158/160, while the neutral difluorophenyl radical is lost. Alternative fragmentation involves rearrangement processes leading to the formation of fluorinated tropylium-type ions and substituted benzofuran derivatives through cyclization reactions [25] [22] [23].

Fragmentation Mechanism Analysis

The fragmentation mechanisms follow established patterns for halogenated aromatic compounds, with initial ionization occurring preferentially at the nitrogen lone pair of the pyridine ring [17] [19] [20]. The resulting radical cation undergoes rearrangement processes involving hydrogen transfers and ring contractions before dissociation.

| Fragment Ion (m/z) | Structure Assignment | Relative Intensity (%) | Formation Mechanism |

|---|---|---|---|

| 270/272 | [M]⁺- | 15-25 | Molecular ion |

| 191 | [M-Br]⁺ | 100 | Alpha-cleavage |

| 172 | [M-Br-F]⁺ | 35-45 | Fluorine loss |

| 153 | [M-Br-2F]⁺ | 20-30 | Sequential fluorine loss |

| 158/160 | [BrPy]⁺ | 40-50 | Ring cleavage |

| 79 | [Py]⁺ | 25-35 | Phenyl loss |

Ultraviolet-Visible Absorption Profiles

Electronic Transition Characteristics

The ultraviolet-visible absorption spectrum of 5-Bromo-2-(2,4-difluorophenyl)pyridine exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring systems [26] [27] [28]. The compound displays intense absorption bands in the ultraviolet region between 250-320 nanometers, with additional weaker absorptions extending into the visible region.

The primary absorption maximum occurs at approximately 285-295 nanometers with a molar extinction coefficient of 8,000-12,000 liter per mole per centimeter, characteristic of extended conjugation between the pyridine and phenyl ring systems [26] [28] [7]. This transition corresponds to the π→π* excitation involving the highest occupied molecular orbital to lowest unoccupied molecular orbital transition.

A secondary absorption band appears at 315-325 nanometers with lower intensity (molar extinction coefficient 2,000-4,000 liter per mole per centimeter), attributed to the n→π* transition involving the nitrogen lone pair electrons. The presence of electron-withdrawing bromine and fluorine substituents shifts these transitions to longer wavelengths compared to unsubstituted phenylpyridine derivatives [26] [27] [29].

Solvent Effects on Absorption Spectra

The ultraviolet-visible absorption characteristics demonstrate significant solvent dependence, reflecting the polar nature of the electronic transitions [26] [27] [30]. In polar protic solvents such as methanol and ethanol, the absorption maxima exhibit bathochromic shifts of 5-10 nanometers compared to nonpolar solvents like hexane or cyclohexane.

The n→π* transition shows particular sensitivity to hydrogen bonding interactions, with the absorption intensity decreasing in protic solvents due to hydrogen bonding with the pyridine nitrogen lone pair. This solvent-dependent behavior provides valuable information for understanding the electronic structure and intermolecular interactions of the compound [27] [28] [30].

Vibronic Structure Analysis

At low temperatures or in rigid glass matrices, the ultraviolet-visible absorption spectrum reveals vibronic structure corresponding to coupling between electronic and vibrational transitions [26] [27] [28]. The vibronic progression typically exhibits spacing of 1200-1600 wavenumbers, consistent with aromatic carbon-carbon stretching vibrations.

The analysis of vibronic structure provides insights into the geometry changes upon electronic excitation and the degree of conjugation between the pyridine and phenyl ring systems. The intensity distribution within the vibronic progression follows Franck-Condon factors determined by the overlap between ground and excited state vibrational wavefunctions [26] [27] [7].

Thermodynamic Properties

Melting Point and Boiling Point Correlations

Melting Point Determination and Analysis

The melting point of 5-Bromo-2-(2,4-difluorophenyl)pyridine has not been extensively reported in the current literature. However, comparative analysis with structurally related compounds provides insights into the expected thermal behavior. Related bromofluoropyridine derivatives demonstrate melting points ranging from 59-77°C [31] [32] [33] [34], suggesting that 5-Bromo-2-(2,4-difluorophenyl)pyridine likely exhibits a melting point within this range.

The presence of multiple halogen substituents (bromine and two fluorines) significantly influences the crystal packing and intermolecular interactions that determine the melting point. Bromine substitution typically increases melting points due to enhanced van der Waals interactions, while fluorine substituents can either increase or decrease melting points depending on their influence on molecular symmetry and crystal packing efficiency [31] [35] [34].

Comparative analysis with 5-Bromo-2-(4-fluorophenyl)pyridine (melting point 74-75°C) and 2-Bromo-5-phenylpyridine (melting point 75°C) suggests that 5-Bromo-2-(2,4-difluorophenyl)pyridine may exhibit a melting point in the range of 70-85°C, accounting for the additional fluorine substituent effects [31] [32] [33].

Boiling Point Correlations and Predictions

The boiling point of 5-Bromo-2-(2,4-difluorophenyl)pyridine can be estimated through structure-property relationships derived from analogous compounds. The parent compound 2-(2,4-difluorophenyl)pyridine exhibits a boiling point of 254.4±25.0°C [36], while related brominated derivatives show higher boiling points due to increased molecular weight and enhanced intermolecular interactions.

Based on additive group contribution methods, the introduction of bromine substitution typically increases boiling points by 35-50°C compared to the corresponding hydrogen-substituted analogue [35] [37] [38]. Therefore, 5-Bromo-2-(2,4-difluorophenyl)pyridine is estimated to have a boiling point in the range of 285-310°C under standard atmospheric pressure.

The correlation between molecular structure and boiling point follows the relationship:

Tᵦₚ = Tᵦₚ(base) + ΣΔTᵦₚ(substituents) + ΣΔTᵦₚ(interactions)

Where the base compound contribution is modified by substituent effects and specific intermolecular interaction terms [35] [37] [39].

| Compound | Molecular Weight | Boiling Point (°C) | ΔTᵦₚ vs Base |

|---|---|---|---|

| 2-(2,4-Difluorophenyl)pyridine | 191.18 | 254.4±25.0 | - |

| 5-Bromo-2-fluoropyridine | 175.99 | 162-164 | -92.4 |

| 5-Bromo-2-(4-fluorophenyl)pyridine | 252.08 | 307.0±27.0 (pred.) | +52.6 |

| 5-Bromo-2-(2,4-difluorophenyl)pyridine | 270.07 | 285-310 (est.) | +30.6 to +55.6 |

Solubility Parameters in Organic Media

Hansen Solubility Parameter Analysis

The solubility behavior of 5-Bromo-2-(2,4-difluorophenyl)pyridine in organic solvents can be characterized through Hansen solubility parameters, which describe the cohesive energy density components arising from dispersion forces, polar interactions, and hydrogen bonding [40] [38] [41]. The total Hansen solubility parameter (δₜₒₜₐₗ) comprises three components:

δₜₒₜₐₗ² = δᴅ² + δᴾ² + δᴴ²

Where δᴅ represents dispersion forces, δᴾ represents polar interactions, and δᴴ represents hydrogen bonding contributions [40] [41] [42].

Based on group contribution methods and comparison with structurally related compounds, the estimated Hansen solubility parameters for 5-Bromo-2-(2,4-difluorophenyl)pyridine are:

- δᴅ ≈ 19.5-20.5 (cal/cm³)^(1/2)

- δᴾ ≈ 8.5-10.5 (cal/cm³)^(1/2)

- δᴴ ≈ 4.0-6.0 (cal/cm³)^(1/2)

- δₜₒₜₐₗ ≈ 22.5-24.5 (cal/cm³)^(1/2)

Solvent Selection and Compatibility

The solubility characteristics indicate good compatibility with moderately polar organic solvents that exhibit similar Hansen solubility parameter values [43] [40] [38]. Pyridine itself is miscible with water and most organic solvents, but the introduction of bromine and fluorine substituents significantly alters the polarity and hydrogen bonding characteristics [43] [38] [44].

Preferred solvents for 5-Bromo-2-(2,4-difluorophenyl)pyridine include:

- Aromatic solvents: Benzene, toluene, xylenes (δₜₒₜₐₗ = 18-20)

- Halogenated solvents: Dichloromethane, chloroform, 1,2-dichloroethane (δₜₒₜₐₗ = 20-21)

- Ester solvents: Ethyl acetate, butyl acetate (δₜₒₜₐₗ = 18-19)

- Ether solvents: Diethyl ether, tetrahydrofuran, dioxane (δₜₒₜₐₗ = 19-21)

Quantitative Solubility Data Analysis

Limited quantitative solubility data exists for 5-Bromo-2-(2,4-difluorophenyl)pyridine specifically. However, structure-activity relationships derived from related pyrimidine and pyridine derivatives provide guidance for solubility predictions [41] [45] [42]. The order of solubility typically follows: dimethylformamide > methanol > carbon tetrachloride, consistent with the polar nature of the heteroaromatic system.

The temperature dependence of solubility follows the van't Hoff relationship:

ln(x) = -ΔₛₒₗH/RT + ΔₛₒₗS/R

Where x represents the mole fraction solubility, ΔₛₒₗH is the enthalpy of dissolution, and ΔₛₒₗS is the entropy of dissolution [41] [39] [42].

| Solvent Class | Predicted Solubility | Hansen δₜₒₜₐₗ | Interaction Type |

|---|---|---|---|

| DMF/DMSO | High (>50 g/L) | 24-26 | Dipole-dipole, weak H-bonding |

| Alcohols | Moderate (10-50 g/L) | 23-26 | H-bonding, dipole interactions |

| Aromatics | Moderate (5-25 g/L) | 18-20 | π-π stacking, dispersion |

| Halogenated | Good (15-40 g/L) | 19-21 | Dipole interactions |

| Alkanes | Low (<2 g/L) | 14-16 | Poor compatibility |